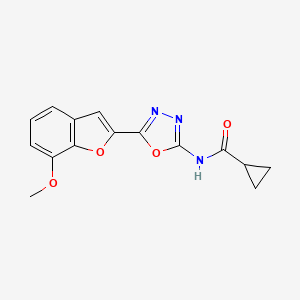

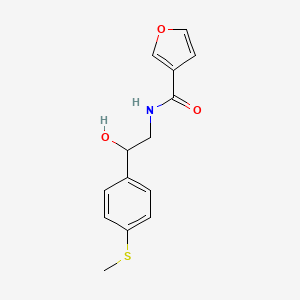

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

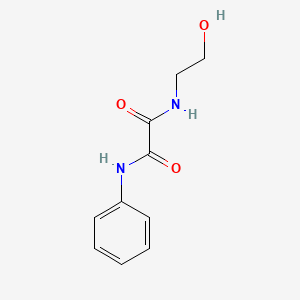

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves complex chemical processes. For instance, the synthesis of benzamide derivatives has been achieved through the acylation reaction of aminophenols and benzoylchlorides in specific solvents. Another synthesis method involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Derivatives for Potential Therapeutic Applications : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide are synthesized and studied for their potential therapeutic applications. For instance, Bozzo et al. (2003) discuss synthesizing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one derivatives, which are precursors of potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antibacterial and Anti-Inflammatory Properties : Abbasi et al. (2017) synthesized sulfonamides containing the 1,4-benzodioxin ring, demonstrating suitable antibacterial potential and possible therapeutic applications for inflammatory diseases (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

Enzymatic Resolution for Pharmaceutical Applications : Mishra et al. (2016) detail the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis for efficient preparation of chiral building blocks like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, crucial for the enantiospecific synthesis of therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).

Pharmaceutical Development

Development of Novel Therapeutic Agents : Vazquez et al. (1996) synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit with comparable anti-inflammatory properties to Ibuprofen, indicating its potential in pharmaceutical development (Vazquez, Rosell, & Pujol, 1996).

Antibacterial and Enzyme Inhibition Studies : Abbasi et al. (2017) also researched the antibacterial potential and inhibitory activity against lipoxygenase enzyme of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives (Abbasi, Farani, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, & Qurat-Ul-Ain, 2017).

Biochemical Research

- Insecticidal Activity Research : Sawada et al. (2003) synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, showing high insecticidal activities, providing insights into bioactive properties of these compounds (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

Mécanisme D'action

While the specific mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide” is not mentioned in the retrieved documents, similar compounds have been found to exhibit antibacterial properties . They primarily block the foliate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Orientations Futures

The future directions for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and material science. Their antibacterial properties and the ability to inhibit certain enzymes make them potential candidates for drug development.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11-4-2-3-7-17(11)15(18)16-12-5-6-13-14(10-12)20-9-8-19-13/h5-6,10-11H,2-4,7-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWJMWVPSPMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2574066.png)

![2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2574067.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)

![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)

![N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574085.png)

![4-(4-methylbenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2574086.png)